4-Acetylpicolinic acid

説明

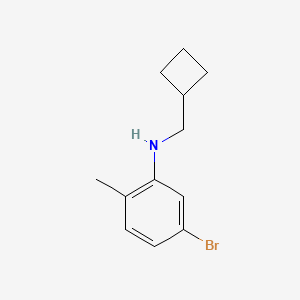

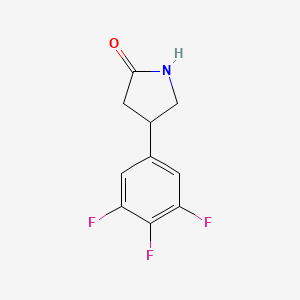

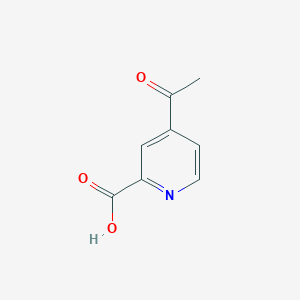

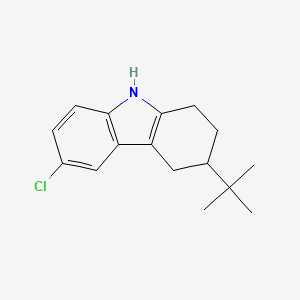

4-Acetylpicolinic acid is a chemical compound with the molecular formula C8H7NO3 . It is used as a high-quality reference standard .

Synthesis Analysis

The synthesis of 4-Acetylpicolinic acid involves the reaction of picoline with acetic anhydride . The reaction conditions generally involve the addition of an adequate amount of acetic anhydride in an appropriate solvent, controlling the reaction temperature, and heating the reaction to form the target product .Molecular Structure Analysis

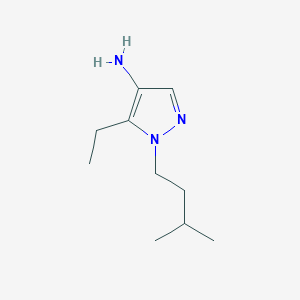

The molecular structure of 4-Acetylpicolinic acid includes a pyridine ring with an acetyl group attached to the 4-position . The molecular weight of this compound is 165.15 g/mol .科学的研究の応用

Asymmetric Synthesis and Application of α-Amino Acids

- Summary of Application : Alpha-Amino acids (a-AAs) are indispensable building blocks of life. They serve countless biological functions in most living things. They are used as a “chiral pool” for the preparation of a plethora of biologically and pharmacologically active compounds and are widely applied in the pharmaceutical, agrochemical, and food industries .

- Methods of Application : The methods involve the use of a-AAs in the preparation of new synthetic enzymes, hormones, and immunostimulants. Sterically constrained a-AAs have found fundamental applications in the rational de novo design of peptides and peptidomimetics with enhanced metabolic stability and physiological functions .

- Results or Outcomes : The structural diversity, biological activity, and application of a-AAs in organic synthesis, biochemistry, food, fragrances, and health-related sciences are far too broad to be covered in a single review .

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides

- Summary of Application : Picolinic acid and picolinate compounds are a remarkable class of synthetic auxin herbicides. In this study, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity .

- Methods of Application : The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .

- Results or Outcomes : The IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide. Compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .

Production of Bioactive Polylactic Acid

- Summary of Application : Polylactic acid is a substitute for traditional petrochemical-based polymers. It’s used in the production of bioplastics, which are carbon neutral and often biodegradable, potentially solving the issues of plastic pollution and climate change .

- Methods of Application : Bioactive compounds can be incorporated into polylactic acid by various methods such as encapsulation, impregnation, melt blending, solvent casting, electrospinning, and in situ polymerization .

- Results or Outcomes : The use of polylactic acid has been found to be suitable for a wide variety of applications due to its transparency, tensile strength, wearability, solubility profile, biodegradability, breathability, and barrier properties .

Prevention of Dental Cavities

- Summary of Application : A bacterium that produces less acid when metabolizing sugars has been found. This bacterium can be painted onto teeth to prevent dental caries .

- Methods of Application : The bacterium is applied directly to the teeth, where it replaces the bacteria responsible for caries .

- Results or Outcomes : This method has the potential to provide a pain-free way of avoiding dental caries forever .

Antiviral Abilities

- Summary of Application : Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not detailed in the source .

Broad-Spectrum Antiviral Abilities

- Summary of Application : Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . The team hopes to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases .

- Methods of Application : The researchers found that picolinic acid specifically blocks the fusion of the virus envelope and the host cell membrane, which explains its effectiveness against a variety of enveloped viruses, including flaviviruses like the Zika virus and the Japanese encephalitis virus . The compound did not have much effect on non-enveloped viruses like rotavirus and coxsackievirus .

- Results or Outcomes : The researchers at the Indian Institute of Science (IISc) and collaborators found picolinic acid to be even more potent in the context of SARS-CoV-2 .

Safety And Hazards

特性

IUPAC Name |

4-acetylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-5(10)6-2-3-9-7(4-6)8(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJROSDEYMBQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetylpicolinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone](/img/structure/B1444244.png)